Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine moieties, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under specific conditions. For instance, the reaction of 3-amino-2-thiophenecarboxylate with formic acid can yield thieno[2,3-d]pyrimidine derivatives . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Medicine: Due to its unique structure, it may be explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets within biological systems. This interaction can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents that alter their properties and applications.
Triazole-pyrimidine hybrids:
The uniqueness of Ethyl 5-methyl-4-oxo-2-(3-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
408323-92-2 |
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Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3g/mol |
IUPAC Name |
ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O3S/c1-3-21-15(20)11-8(2)10-13(19)17-12(18-14(10)22-11)9-5-4-6-16-7-9/h4-7H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
QSXIZVJLYXBCLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CN=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
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